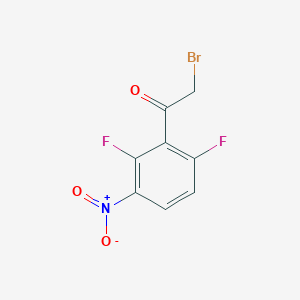
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4BrF2NO3 It is characterized by the presence of a bromine atom, two fluorine atoms, and a nitro group attached to a phenyl ring, along with an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone typically involves the bromination of 1-(2,6-difluoro-3-nitrophenyl)ethanone. One common method includes the following steps:
Starting Material Preparation: Begin with 1-(2,6-difluoro-3-nitrophenyl)ethanone.
Bromination Reaction: React the starting material with bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-amino-1-(2,6-difluoro-3-nitrophenyl)ethanone.
Oxidation: Formation of 2-bromo-1-(2,6-difluoro-3-nitrophenyl)acetic acid.
Applications De Recherche Scientifique
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Employed in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2,6-difluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(2,6-dichloro-3-nitrophenyl)ethanone
- 2-Bromo-1-(2,6-difluoro-3-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine and nitro groups on the phenyl ring, along with the bromine atom on the ethanone moiety, provides a distinct set of properties that can be exploited in various applications.
This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H4BrF2NO3 |
|---|---|
Poids moléculaire |
280.02 g/mol |
Nom IUPAC |
2-bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-6(13)7-4(10)1-2-5(8(7)11)12(14)15/h1-2H,3H2 |
Clé InChI |
WJTHLPDCKMXZGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


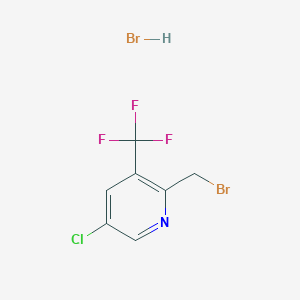

![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)

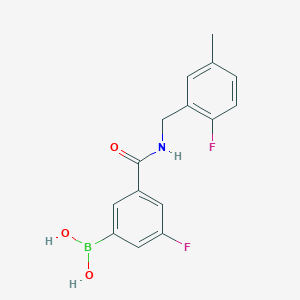
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
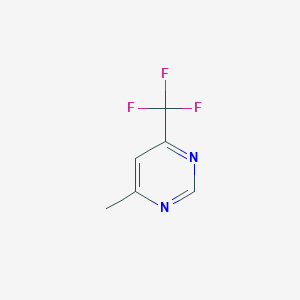
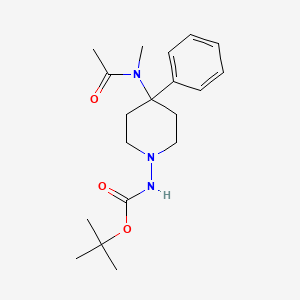


![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)
